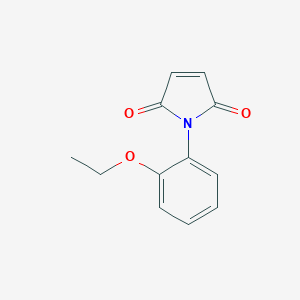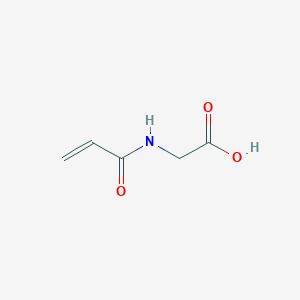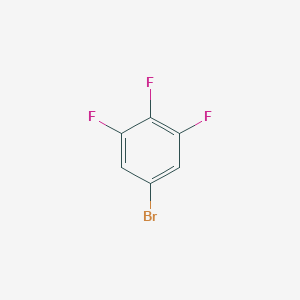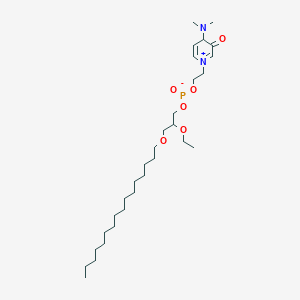
Propain
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propain is a synthetic compound that has gained attention in recent years due to its potential for use in scientific research. The compound is a member of the class of compounds known as propargylamines, which have been shown to have a range of biological activities. Propain has been found to be particularly useful as a tool for studying the function of certain enzymes and the mechanisms of certain diseases.
Wirkmechanismus
Propain works by binding to the active site of monoamine oxidase and preventing the enzyme from breaking down neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a range of effects on mood, behavior, and other physiological processes.
Biochemical and Physiological Effects:
Propain has a number of biochemical and physiological effects that make it a useful tool for scientific research. In addition to its ability to inhibit monoamine oxidase, propain has been shown to have antioxidant properties, which can help to protect cells from damage caused by oxidative stress. Propain has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of a range of diseases, including arthritis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using propain in lab experiments is its specificity. Because propain targets a specific enzyme, it can be used to study the function of that enzyme in isolation. This can be particularly useful in cases where other compounds may have off-target effects that can complicate the interpretation of results. However, one limitation of using propain is that it can be toxic at high concentrations, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving propain. One area of interest is the development of new derivatives of the compound that may have improved properties, such as increased potency or reduced toxicity. Another area of interest is the study of the role of monoamine oxidase in diseases such as Alzheimer's disease and Huntington's disease, where the breakdown of neurotransmitters may play a role in the progression of the disease. Overall, propain is a promising tool for scientific research that has the potential to lead to new insights into the function of enzymes and the mechanisms of disease.
Synthesemethoden
Propain can be synthesized using a variety of methods, including the reaction of propargyl alcohol with an amine or the reaction of propargyl chloride with an amine. The most common method for synthesizing propain involves the reaction of propargylamine with a carboxylic acid or an ester.
Wissenschaftliche Forschungsanwendungen
Propain has a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of the function of certain enzymes. Propain has been shown to be a potent inhibitor of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting this enzyme, propain can be used to study the role of these neurotransmitters in a range of diseases, including depression and Parkinson's disease.
Eigenschaften
CAS-Nummer |
138230-30-5 |
|---|---|
Molekularformel |
C51H65ClN7O12P |
Molekulargewicht |
1034.5 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-benzhydryloxy-N,N-dimethylethanamine;N-(4-hydroxyphenyl)acetamide;phosphoric acid;1,3,7-trimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C18H21NO3.C17H21NO.C8H10N4O2.C8H9NO2.ClH.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-6(10)9-7-2-4-8(11)5-3-7;;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;3-12,17H,13-14H2,1-2H3;4H,1-3H3;2-5,11H,1H3,(H,9,10);1H;(H3,1,2,3,4)/t11-,12+,13-,17-,18-;;;;;/m0...../s1 |
InChI-Schlüssel |
VSEGOVBQWHSSLT-YYWUANBLSA-N |
Isomerische SMILES |
CC(=O)NC1=CC=C(C=C1)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.OP(=O)(O)O.Cl |
SMILES |
CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.OP(=O)(O)O.Cl |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.OP(=O)(O)O.Cl |
Synonyme |
Propain |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(Methylsulfanylmethyl)phenyl]ethanol](/img/structure/B146856.png)
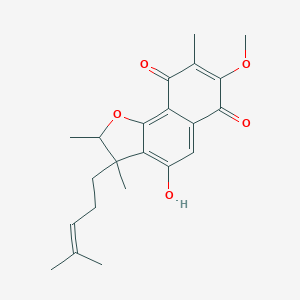
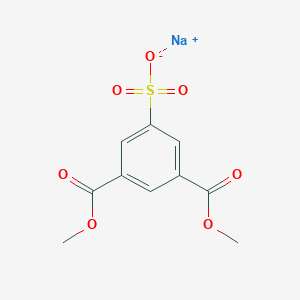

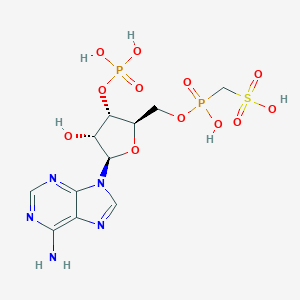
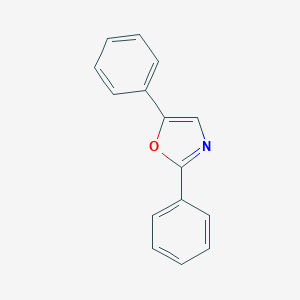
![2-Hydrazinyl-1H-benzo[d]imidazol-1-amine](/img/structure/B146867.png)

